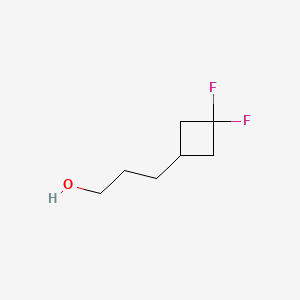

3-(3,3-difluorocyclobutyl)propan-1-ol

Description

3-(3,3-Difluorocyclobutyl)propan-1-ol is a fluorinated cyclobutane derivative featuring a primary alcohol functional group attached to a three-carbon chain, with a 3,3-difluorocyclobutyl substituent at the terminal carbon. This structure confers unique physicochemical properties, such as enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs, making it valuable in pharmaceutical and agrochemical research . Applications of this compound likely include its use as a building block for bioactive molecules, particularly in medicinal chemistry, where cyclobutyl groups are prized for their conformational rigidity and ability to modulate drug-receptor interactions .

Properties

IUPAC Name |

3-(3,3-difluorocyclobutyl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F2O/c8-7(9)4-6(5-7)2-1-3-10/h6,10H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYGMDTBHOZNUSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)CCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-difluorocyclobutyl)propan-1-ol typically involves the following steps:

Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving appropriate precursors.

Introduction of Fluorine Atoms: Fluorination of the cyclobutyl ring is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Attachment of the Propanol Group: The final step involves the addition of a propanol group to the difluorocyclobutyl ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch processes. These methods ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Difluorocyclobutyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: Reduction of the compound can lead to the formation of corresponding alcohols or hydrocarbons.

Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or hydrocarbons.

Substitution: Formation of substituted cyclobutyl derivatives.

Scientific Research Applications

3-(3,3-Difluorocyclobutyl)propan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its therapeutic properties and potential use in pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,3-difluorocyclobutyl)propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The propanol group facilitates its solubility and transport within biological systems.

Comparison with Similar Compounds

Key Observations:

Chain Length and Substitution: The target compound has a longer carbon chain than (3,3-difluorocyclobutyl)methanol, which may enhance its solubility in non-polar solvents .

Fluorination Impact: Both this compound and its methanol analog benefit from fluorine’s electronegativity, which improves metabolic stability and binding affinity in drug candidates .

Aromatic vs. Aliphatic Moieties :

- 2,2-Dimethyl-3-(3-tolyl)propan-1-ol contains a tolyl group, conferring aromaticity and volatility suitable for fragrances, whereas the cyclobutyl group in the target compound offers rigidity for pharmaceutical applications .

Biological Activity

3-(3,3-Difluorocyclobutyl)propan-1-ol, also known as (2S)-2-(3,3-difluorocyclobutyl)propan-1-ol, is a compound of interest in medicinal chemistry and biological research. Its unique structural features, particularly the difluorocyclobutyl moiety, suggest potential applications in various biological pathways and interactions. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The synthesis of this compound typically involves several steps:

- Reduction : The initial compound undergoes reduction to introduce the hydroxyl group.

- Chiral Resolution : The final product is resolved to obtain the (2S)-enantiomer using chiral chromatography or enzymatic methods.

The compound can participate in various chemical reactions such as oxidation, reduction, and substitution, leading to a range of derivatives with potentially different biological activities.

The biological activity of this compound is largely attributed to its interactions with specific molecular targets. The difluorocyclobutyl group enhances the compound's binding affinity and selectivity towards certain enzymes or receptors. This can result in modulation of biological activities such as:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Activation : It can activate or inhibit receptors that play critical roles in cellular signaling pathways.

Medicinal Chemistry

Research indicates that this compound can serve as a building block for synthesizing pharmaceutical compounds. Its fluorinated structure may enhance the pharmacokinetic properties of resulting drugs, potentially improving their efficacy and safety profiles .

Case Studies

Several studies have explored the biological implications of fluorinated compounds similar to this compound:

- Study on GPR88 Agonists : Research into structurally related compounds has shown that modifications can lead to significant changes in potency and brain permeability. For example, certain derivatives demonstrated improved activation of GPR88 through Gαi-coupled signaling pathways, which could have implications for treating neurological disorders .

- Inhibition Studies : Compounds with similar structural features have been investigated for their ability to inhibit tryptophan 2,3-dioxygenase. Such inhibition is relevant for cancer treatment strategies as it affects metabolic pathways linked to tumor growth .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈F₂O |

| Molecular Weight | 150.14 g/mol |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

| Potential Therapeutic Uses | Anticancer agents, metabolic pathway probes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.